molecular formula C11H13BrN4 B12228319 5-Bromo-2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile

5-Bromo-2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile

Cat. No.: B12228319
M. Wt: 281.15 g/mol
InChI Key: VKQLNFLRLNMCCK-UHFFFAOYSA-N
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Description

5-Bromo-2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile is a heterocyclic compound that features a bromine atom, a diazepane ring, and a pyridine ring with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile typically involves the bromination of 2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

5-Bromo-2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The diazepane ring and pyridine moiety can facilitate binding to these targets, while the bromine atom and nitrile group can influence the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-pyridinecarbonitrile: Similar structure but lacks the diazepane ring.

    2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile: Similar structure but lacks the bromine atom.

    5-Bromo-2-(piperazin-1-yl)pyridine-3-carbonitrile: Similar structure but contains a piperazine ring instead of a diazepane ring.

Uniqueness

5-Bromo-2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile is unique due to the presence of both the bromine atom and the diazepane ring, which can confer distinct chemical and biological properties

Properties

Molecular Formula

C11H13BrN4

Molecular Weight

281.15 g/mol

IUPAC Name

5-bromo-2-(1,4-diazepan-1-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C11H13BrN4/c12-10-6-9(7-13)11(15-8-10)16-4-1-2-14-3-5-16/h6,8,14H,1-5H2

InChI Key

VKQLNFLRLNMCCK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=C(C=C(C=N2)Br)C#N

Origin of Product

United States

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